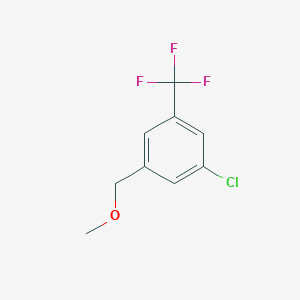
(S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of pyrrolidine carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine-2-carboxylic acid and 1-amino-2-methylpropan-2-amine.
Coupling Reaction: The carboxylic acid group of pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with 1-amino-2-methylpropan-2-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: The compound can be used in the development of new materials.
Chemical Manufacturing: It serves as a precursor for the synthesis of other chemicals.
作用機序
The mechanism of action of (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
®-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride: The enantiomer of the compound with different stereochemistry.
N-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide: A similar compound without the hydrochloride salt.
Uniqueness
Stereochemistry: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.
Salt Form: The hydrochloride salt form may enhance the compound’s solubility and stability.
特性
分子式 |
C11H23ClN4O2 |
|---|---|
分子量 |
278.78 g/mol |
IUPAC名 |
(2S)-1-[2-[(1-amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H22N4O2.ClH/c1-11(2,7-12)14-6-9(16)15-5-3-4-8(15)10(13)17;/h8,14H,3-7,12H2,1-2H3,(H2,13,17);1H/t8-;/m0./s1 |
InChIキー |
LVZPKSNYFZDSGH-QRPNPIFTSA-N |
異性体SMILES |
CC(C)(CN)NCC(=O)N1CCC[C@H]1C(=O)N.Cl |
正規SMILES |
CC(C)(CN)NCC(=O)N1CCCC1C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)

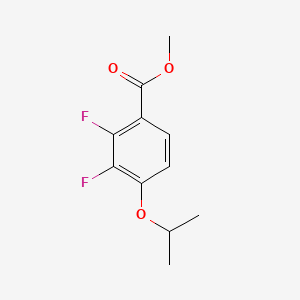
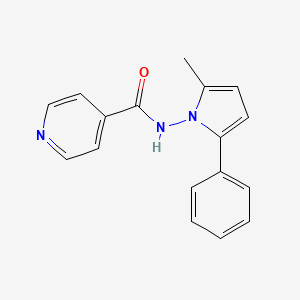
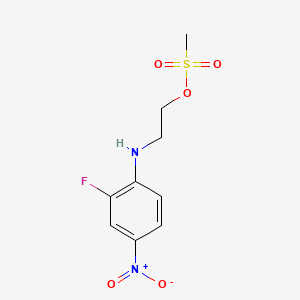
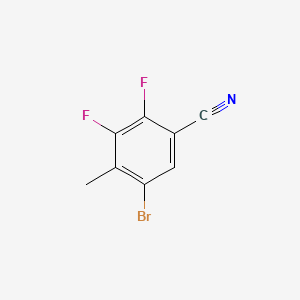
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
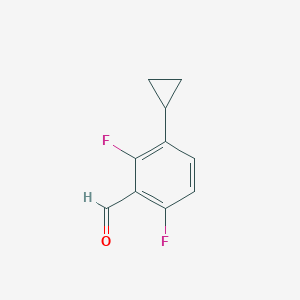
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
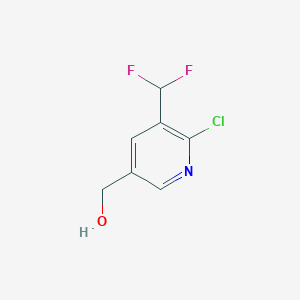
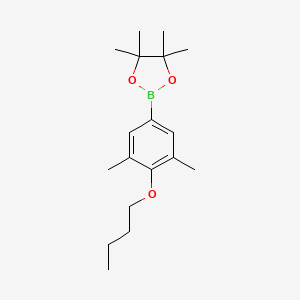
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)
